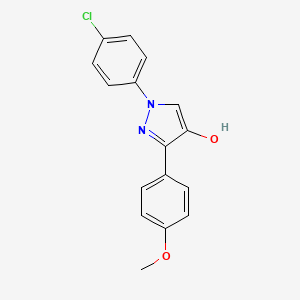

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-21-14-8-2-11(3-9-14)16-15(20)10-19(18-16)13-6-4-12(17)5-7-13/h2-10,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVXRDPWWYVVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol, a compound with the molecular formula C18H14ClN3O, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The compound is synthesized through the condensation reaction of 4-chlorophenylhydrazine hydrochloride with 6-(4-methoxyphenyl)-4-methylthio-2-oxo-2H-pyran-3-carbonitrile. This method highlights the utility of pyrazole derivatives in medicinal chemistry, particularly for their potential bioactivity.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing pyrazole moieties have shown promising results against various cancer cell lines. In a comparative study, the compound exhibited moderate cytotoxicity with IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL against A549 and HCT116 cancer cells, respectively .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Comparison to Control |

|---|---|---|

| HCT116 | 193.93 | Better than positive control (5-fluorouracil) |

| A549 | 371.36 | Moderate activity |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of both chlorophenyl and methoxyphenyl groups enhances its pharmacological profile, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Studies indicate that compounds similar to this compound demonstrate activity against a range of bacterial and fungal pathogens. This suggests its potential as a lead compound in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity against target cells. For example, substituents such as nitro or hydroxyl groups have been shown to improve anticancer activity by modulating the interaction with cellular targets .

Case Studies

- Antitumor Activity : In one study, derivatives of pyrazole were tested for their ability to induce apoptosis in cancer cells. The results indicated that certain modifications led to increased expression of pro-apoptotic genes such as Bax and p53, while reducing anti-apoptotic signals like Bcl2 and CDK4 .

- Inflammation Models : Another study utilized animal models to assess the anti-inflammatory effects of pyrazole derivatives, demonstrating significant reductions in edema and inflammatory markers following treatment with the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-ol (C₁₅H₁₀BrClN₂O; MW: 349.61 g/mol)

- Key Differences : Replaces the 4-methoxyphenyl group with a 4-bromophenyl group.

- Impact : Bromine increases molecular weight and lipophilicity compared to methoxy. The absence of an electron-donating group reduces solubility in polar solvents.

1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (C₁₇H₁₂ClFN₂O₂; MW: 342.74 g/mol)

- Key Differences : Features a carbaldehyde group at position 4 and a 3-chloro-4-fluorophenyl group.

- Impact: The aldehyde group enhances electrophilicity, making it reactive toward nucleophiles.

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one (C₁₅H₁₁ClN₂O; MW: 270.72 g/mol)

- Key Differences : Replaces the 4-methoxyphenyl group with phenyl and substitutes the hydroxyl group with a ketone.

- Impact: The ketone reduces hydrogen-bonding capability, affecting solubility.

Anti-inflammatory Derivatives

- 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde : Exhibits significant anti-inflammatory activity (prostaglandin inhibition) with a low ulcer index (UI = 2.10–4.27). The carboxaldehyde group at position 4 enhances interactions with target enzymes compared to the hydroxyl group in the parent compound.

FabH Enzyme Inhibitors

- 1-(5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone : Shows potent E. coli FabH inhibition (IC₅₀ < 10 µM). The dihydro-pyrazole scaffold and ethanone group improve binding affinity compared to the hydroxyl-containing analog.

Crystallographic and Structural Insights

- 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone : X-ray studies reveal dihedral angles between substituents (18.23° for 4-chlorophenyl and 8.35° for phenyl), indicating moderate conjugation. The hydroxyl group in the target compound likely enhances hydrogen-bonded networks, improving crystalline stability.

Data Tables

Table 1: Structural and Physicochemical Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.